rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine
Description
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine is a chiral amine derivative containing a 1,4-dioxane ring substituted with a methyl group at the 5-position and an ethanamine side chain at the 2-position. The stereochemistry (2R,5S) and racemic nature (rac-) of the compound suggest distinct physicochemical and biological properties compared to enantiopure or differently substituted analogs.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[(2S,5R)-5-methyl-1,4-dioxan-2-yl]ethanamine |
InChI |
InChI=1S/C7H15NO2/c1-6-4-10-7(2-3-8)5-9-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 |
InChI Key |
XGJPQLCPKOOXGX-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CO1)CCN |
Canonical SMILES |
CC1COC(CO1)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine typically involves the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the amine group: The amine group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of enantiomers: The racemic mixture can be separated into its individual enantiomers using chiral chromatography or other resolution techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.
Chemical Reactions Analysis
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their differences:
Key Observations :
- Substituent Effects : The methyl group in the target compound likely enhances lipophilicity compared to polar analogs like N-6-benzoyl adenine derivatives with diacetyloxy or dioxolane substituents .
- Bioactive Moieties : Adenine-containing analogs (e.g., ) are tailored for nucleoside-based applications, while ethanamine derivatives (e.g., ) are optimized for receptor targeting.
- Stereochemical Influence : Defined stereochemistry (e.g., 2R,5S in ) improves binding specificity, as seen in receptor-selective compounds .
Physicochemical Properties
Data from analogs highlight trends:
- Lipophilicity : Methyl groups (target compound) increase logP compared to hydroxylated analogs (e.g., 9a in ).
- Spectroscopy : IR bands near 1635–1737 cm⁻¹ (C=O in ) vs. 3286 cm⁻¹ (N-H in ). The target compound’s amine group would show N-H stretches ~3300 cm⁻¹.
- Solubility : Polar substituents (e.g., dihydroxyl in ) enhance aqueous solubility, whereas methyl/benzoyl groups reduce it.
Biological Activity
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine, identified by CAS number 2639377-75-4, is a compound with potential biological activity. Its structure includes a dioxane moiety, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects, receptor interactions, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 2639377-75-4 |
Pharmacological Profile
The biological activity of this compound has been explored in various studies focusing on its receptor interactions and potential therapeutic applications.
Receptor Interactions
Research indicates that compounds with similar structural features often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. For example:
- Serotonin Receptors : Compounds structurally related to rac-2 may exhibit agonistic or antagonistic properties at serotonin receptors (5-HT), which are implicated in mood regulation and various psychiatric disorders .
Case Studies
- Study on Neurotransmitter Modulation :
- A study investigated the effects of racemic compounds on serotonin receptor activity. Results suggested that certain analogs could modulate receptor signaling pathways effectively, indicating potential for mood disorder treatments.
- Dopaminergic Activity :
Potential Therapeutic Applications
Given its pharmacological profile, rac-2 could have several therapeutic applications:
- Psychiatric Disorders : Potential use in treating depression or anxiety through modulation of serotonin pathways.
- Neurodegenerative Diseases : Possible role in managing symptoms associated with Parkinson's disease due to its dopaminergic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
